Thiol-C9-PEG7

Self-Assembled Monolayers Surface Chemistry Ellipsometry

Thiol-C9-PEG7 delivers a precise ~16-atom linker architecture (C9 alkyl + PEG7) that directly controls PROTAC degradation outcome—unlike shorter or longer PEG variants. Its defined spatial separation ensures reproducible ternary complex formation. For biosensors, pure PEG7-terminated SAMs exhibit superior protein resistance vs. mixed surfaces, critical for high signal-to-noise detection. The terminal thiol enables stable Au-S chemisorption and maleimide conjugation. Insist on ≥95% purity; generic PEG-thiols degrade within two weeks of air exposure. Request bulk pricing.

Molecular Formula C23H48O7S
Molecular Weight 468.7 g/mol
CAS No. 130727-44-5
Cat. No. B165256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-C9-PEG7
CAS130727-44-5
Molecular FormulaC23H48O7S
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESC(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS
InChIInChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2
InChIKeyQYKSUHRPPSCIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-C9-PEG7 (CAS 130727-44-5): Procurement-Specification Guide for This PROTAC Linker and Oligo(Ethylene Glycol) SAM Precursor


Thiol-C9-PEG7 (CAS 130727-44-5), chemically known as 2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group, a C9 alkyl spacer, and a hepta(ethylene glycol) (PEG7) chain terminated with a hydroxyl group [1]. This compound serves as a critical building block in two distinct scientific domains: (1) as a PROTAC (PROteolysis TArgeting Chimera) linker for conjugating E3 ligase ligands to target protein warheads [2], and (2) as a precursor for forming protein-resistant self-assembled monolayers (SAMs) on gold surfaces via the thiol-gold chemisorption mechanism [3]. The compound's molecular architecture—specifically the combination of a C9 alkyl segment and a PEG7 hydrophilic spacer—dictates its physicochemical properties, including a LogP of 3.519 and a molecular weight of 468.69 g/mol, which influence its solubility profile and spatial orientation capabilities in bifunctional molecule design [4].

Why Generic PEG-Thiol Linker Substitution Fails: Critical Differentiators of Thiol-C9-PEG7 in PROTAC Assembly and SAM Formation


Substituting Thiol-C9-PEG7 with a generic PEG-thiol or an alternative linker chemistry without rigorous validation introduces significant risk of experimental failure. In PROTAC applications, the linker length and composition directly control ternary complex formation efficiency and subsequent target protein degradation; systematic studies have demonstrated that variations in PEG linker length alone can determine whether a PROTAC degrades its intended target or exhibits a completely different degradation profile [1]. The specific combination of a C9 alkyl spacer and seven PEG units in Thiol-C9-PEG7 defines a precise spatial separation and conformational flexibility that cannot be replicated by shorter PEG linkers (e.g., PEG2 or PEG3), longer PEG chains (e.g., PEG12), or pure alkyl linkers, which would alter the distance and orientation between the E3 ligase and target protein binding interfaces. In SAM-based biosensor applications, substituting Thiol-C9-PEG7 with a shorter oligo(ethylene glycol) thiol (e.g., EG3-terminated) or a mixed hydrocarbon/OEG SAM results in markedly different protein adsorption resistance profiles [2]. Furthermore, the stability of PEG-thiol SAMs on gold is fundamentally limited compared to silane-based alternatives, degrading in less than two weeks upon air exposure, making the selection of the precise thiol compound critical for experimental reproducibility [3].

Quantitative Differentiation Evidence for Thiol-C9-PEG7: Head-to-Head Data Versus Key Comparators


SAM Structural Order: Effect of PEG Chain Length (m=3 to 7) on Monolayer Packing

In the foundational JACS paper by Pale-Grosdemange et al., a series of oligo(ethylene glycol)-terminated alkanethiols with the general structure HS-(CH2)11(OCH2CH2)mOH (where m = 3-7) were synthesized and their SAMs on gold were characterized. Thiol-C9-PEG7 corresponds to the m=7 member of this series. The study reports that increasing the number of ethylene glycol units (m) from 3 to 7 leads to measurable changes in monolayer thickness and wettability, as determined by ellipsometry and contact angle measurements [1]. The data indicate that the longer PEG7 chain (m=7) results in a thicker, more hydrophilic SAM compared to shorter m=3 or m=4 variants, which is critical for achieving optimal protein resistance in biosensor applications [1].

Self-Assembled Monolayers Surface Chemistry Ellipsometry

Comparative Protein Adsorption Resistance: OEG-Only SAMs Versus Mixed OEG/Hydrocarbon SAMs

A 2021 study directly compared the protein resistance of self-assembled monolayers (SAMs) generated from monodentate tri(ethylene glycol)-terminated alkanethiol (EG3C7SH, an analog of Thiol-C9-PEG7 with m=3) versus bidentate spiroalkanedithiols containing a 1:1 mixture of OEG and hydrocarbon tailgroups (EG3C7-C7 and EG3C7-C18) [1]. Using in situ surface plasmon resonance (SPR) spectroscopy, the study found that SAMs derived from the pure OEG-terminated monodentate thiol exhibited significantly higher resistance to protein adsorption than SAMs containing mixed OEG/hydrocarbon tailgroups [1]. Specifically, the mixed SAMs showed a diminished capacity to resist adsorption of proteins including lysozyme, bovine serum albumin (BSA), and fibrinogen, as quantified by SPR response units and QCM frequency shifts [1].

Antifouling Coatings Surface Plasmon Resonance Protein Adsorption

Thermal and Oxidative Stability: PEG-Thiol SAMs on Gold Versus PEG-Silane SAMs

A comparative stability study by Zhang et al. (2008) evaluated PEG-thiol SAMs on gold versus PEG-silane SAMs on silicon nitride [1]. The study found that PEG-thiol SAMs are degraded after less than two weeks of exposure to air and when heated at temperatures as low as 120°C [1]. In contrast, PEG-silane SAMs remained stable for more than two weeks, and fewer molecules were desorbed even after two months of aging compared to the two-week desorption observed for PEG-thiol SAMs [1]. The authors attribute the reduced stability of PEG-thiol SAMs to the susceptibility of the thiol-Au bond to oxidation, which causes desorption of PEG molecules from the surface [1].

SAM Stability Thermal Degradation Surface Chemistry

PROTAC Linker Length Dependence: Impact of PEG Chain Length on Target Degradation Specificity

A 2026 study by Tonali et al. demonstrated that the length of the PEG linker in PROTAC molecules directly influences degradation outcomes [1]. The study synthesized a series of Retro-2-based PROTACs with variable-length PEG linkers and found that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. Notably, the study observed that while the molecules failed to degrade the intended Retro-2 target, they acted as molecular glue degraders (MGDs) for GSPT1 depending on the specific PEG linker length employed [1]. This finding establishes that linker length is not merely a passive spacer but an active determinant of degradation specificity and efficiency in PROTAC design [1].

PROTAC Linker Optimization Targeted Protein Degradation

Vendor-Specified Purity and Storage Stability Metrics for Reproducible Research

Multiple reputable vendors specify Thiol-C9-PEG7 with purity ≥98% as determined by HPLC or equivalent analytical methods . The compound is provided with defined storage conditions: powder storage at -20°C for up to 3 years, with short-term stability at 4°C for 2 years, and ambient temperature shipping tolerance for a few days . In solvent (e.g., DMSO), the compound remains stable at -80°C for 6 months or -20°C for 1 month . These specifications are critical for ensuring batch-to-batch consistency in both PROTAC synthesis and SAM formation experiments.

Chemical Purity Storage Stability Reproducibility

Optimal Application Scenarios for Thiol-C9-PEG7 Based on Validated Differentiation Evidence


PROTAC Linker for Optimizing Ternary Complex Geometry and Degradation Efficiency

In PROTAC development, Thiol-C9-PEG7 is specifically indicated when the spatial distance between the E3 ligase binding site and the target protein warhead requires a linker length of approximately 16 atoms (C9 alkyl + PEG7 backbone). The evidence that PEG linker length directly determines degradation outcome [1] supports the use of Thiol-C9-PEG7 as a defined-length building block for systematic linker optimization studies. Researchers should select this linker when designing PROTACs where intermediate flexibility and hydrophilicity are desired to balance solubility and ternary complex formation.

Fabrication of Protein-Resistant Self-Assembled Monolayers on Gold Biosensor Surfaces

Thiol-C9-PEG7 is the compound of choice for creating antifouling SAMs on gold electrodes or SPR sensor chips when a PEG7-terminated hydrophilic surface is required. Comparative data demonstrate that pure OEG-terminated SAMs exhibit superior protein resistance compared to mixed OEG/hydrocarbon surfaces [2], and the foundational work by Pale-Grosdemange et al. [3] establishes the structure-property relationship for the m=7 PEG chain. This compound is particularly suitable for biosensor applications requiring minimal non-specific protein binding to enhance signal-to-noise ratios and detection sensitivity.

Surface Passivation of Gold Nanoparticles for Improved Colloidal Stability

For applications involving gold nanoparticles (AuNPs) in biological media, Thiol-C9-PEG7 provides a thiol anchor for forming a PEG corona that reduces non-specific protein adsorption and improves colloidal stability. While the inherent oxidative instability of thiol-Au bonds limits long-term air exposure [4], the compound's defined PEG7 chain offers a reproducible hydrophilic coating thickness. Procurement from vendors with validated purity (≥98%) and storage stability data is essential for consistent AuNP functionalization.

Heterobifunctional Conjugation via Thiol-Maleimide Chemistry

The terminal thiol group of Thiol-C9-PEG7 enables efficient conjugation to maleimide-functionalized payloads (e.g., fluorophores, drugs, or targeting ligands). This application leverages the compound's C9-PEG7 spacer to provide a defined, flexible, and hydrophilic linker arm between the conjugation anchor and the functional payload. The molecular weight (468.69 g/mol) and LogP (3.519) provide a predictable hydrophilicity-lipophilicity balance that can be advantageous when designing conjugates for aqueous biological environments.

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